molecular formula C23H42BrN B591068 Benzyldimethyltetradecylammonium bromide CAS No. 1515861-68-3

Benzyldimethyltetradecylammonium bromide

Cat. No.: B591068
CAS No.: 1515861-68-3
M. Wt: 417.531
InChI Key: CSNHNGDROQRZKT-DSVPTQILSA-M
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Description

Benzyldimethyltetradecylammonium bromide is a long-chain ammonium salt with the molecular formula C23H42BrN. It is commonly used as a preservative in ophthalmic, nasal, and parenteral products. Additionally, it serves as a novel inhibitor of dynamin GTPase activity .

Mechanism of Action

Target of Action

Benzyldimethyltetradecylammonium Bromide is a long-chain ammonium salt that primarily targets dynamin GTPase activity . Dynamin is a GTPase responsible for endocytosis in the cell, and its inhibition can affect various cellular processes.

Mode of Action

The compound acts as an inhibitor of dynamin GTPase activity . By inhibiting this activity, it can affect the normal functioning of the cell, particularly processes that rely on endocytosis. It’s also used as a preservative for ophthalmic, nasal, and parenteral products .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known to be stable under weak acid and base conditions . Furthermore, it’s soluble in water and ethanol, and can be used with cationic and non-ionic surfactants or dyes .

Biochemical Analysis

Biochemical Properties

Benzyldimethyltetradecylammonium bromide plays a significant role in biochemical reactions due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with dynamin, a GTPase enzyme involved in endocytosis. This compound inhibits dynamin’s GTPase activity, affecting the enzyme’s function in cellular processes . Additionally, it interacts with cell membranes, altering their permeability and affecting membrane-bound enzymes and receptors.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect cell membrane integrity, leading to increased permeability and potential cell lysis . This compound can also impact cell signaling pathways by interacting with membrane receptors and altering their function. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cell membranes and inhibition of specific enzymes. By integrating into the lipid bilayer, it disrupts membrane structure and function. This disruption can lead to altered membrane permeability and inhibition of membrane-bound enzymes . Additionally, this compound inhibits dynamin GTPase activity, affecting endocytosis and other cellular processes dependent on this enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to persistent changes in cellular function, including altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit antimicrobial and preservative properties without significant toxicity . At higher doses, this compound can cause adverse effects, including skin and eye irritation, respiratory distress, and potential toxicity . Threshold effects and toxicities observed in animal studies highlight the importance of dosage control when using this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes and cofactors involved in lipid synthesis and degradation . This compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular lipid composition and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, affecting its localization and activity . The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for lipid membranes.

Subcellular Localization

This compound localizes to specific subcellular compartments, where it exerts its effects on cellular function. It can be found in the plasma membrane, endosomes, and other membrane-bound organelles . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. This subcellular localization is crucial for its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyldimethyltetradecylammonium bromide can be synthesized through the reaction of benzyldimethylamine with tetradecyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound involves the large-scale reaction of benzyldimethylamine with tetradecyl bromide in a continuous flow reactor. The reaction mixture is then subjected to distillation and purification processes to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyldimethyltetradecylammonium bromide primarily undergoes substitution reactions. It can react with various nucleophiles to form different products. For example, it can react with sodium hydroxide to form benzyldimethyltetradecylammonium hydroxide .

Common Reagents and Conditions

    Nucleophiles: Sodium hydroxide, potassium hydroxide

    Solvents: Water, ethanol, acetonitrile

    Conditions: Room temperature to reflux conditions

Major Products Formed

The major products formed from the reactions of this compound include benzyldimethyltetradecylammonium hydroxide and other substituted ammonium salts .

Properties

IUPAC Name

dimethyl-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-tetradecylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H42N.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H/q+1;/p-1/i15D,16D,17D,19D,20D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNHNGDROQRZKT-DSVPTQILSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[N+](C)(C)CCCCCCCCCCCCCC)[2H])[2H].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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